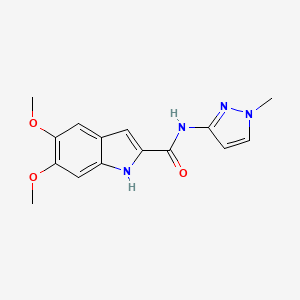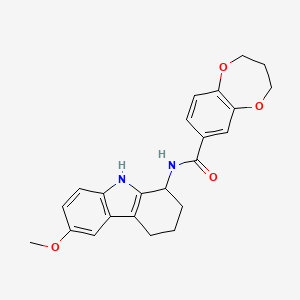![molecular formula C19H19N5O2 B15104429 N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15104429.png)
N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, a phenylethyl group, and a tetrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with ethylbenzene in the presence of a Lewis acid catalyst.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted tetrazole derivatives.
科学的研究の応用
N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-phenyl-2-(2-phenylethyl)benzamide: Similar structure but lacks the tetrazole ring.
2-oxo-2-phenylethyl acetate: Similar structure but has an acetate group instead of the benzamide core.
Uniqueness
N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.
特性
分子式 |
C19H19N5O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-phenacyl-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H19N5O2/c1-13(2)24-22-18(21-23-24)15-8-10-16(11-9-15)19(26)20-12-17(25)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,26) |
InChIキー |
XGVLQCPWTBZXCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B15104346.png)
![3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B15104348.png)


![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15104373.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15104385.png)

![N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B15104399.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104400.png)
![[4-(Methylsulfonyl)piperazino][3-(2-pyrimidinylamino)phenyl]methanone](/img/structure/B15104401.png)
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15104415.png)


